
N-Boc-N-ethyl-O-benzyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-ethyl-O-benzyl-L-tyrosine: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the hydroxyl group is protected by a benzyl group, and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis and serves as a building block for introducing tyrosine residues in peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Ethylation: The protected tyrosine derivative is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of N-Boc-N-ethyl-O-benzyl-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to carry out the protection and ethylation reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing, including HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-N-ethyl-O-benzyl-L-tyrosine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group using reagents like trifluoroacetic acid.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Trifluoroacetic acid or hydrogenation catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: N-Boc-N-ethyl-O-benzyl-L-tyrosine is widely used in peptide synthesis as a protected amino acid building block. It allows for the selective introduction of tyrosine residues in peptide chains without interfering with other functional groups.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins.
Medicine: this compound is used in the development of peptide-based drugs. Its protected form allows for the synthesis of peptide drugs with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides. It is also used in the production of diagnostic peptides for medical imaging.
Mechanism of Action
The mechanism of action of N-Boc-N-ethyl-O-benzyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl protecting groups prevent unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, these protecting groups can be removed under specific conditions to yield the desired peptide.
Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes and proteins involved in peptide synthesis. It interacts with these targets to facilitate the selective incorporation of tyrosine residues into peptide chains.
Comparison with Similar Compounds
N-Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the ethyl group on the nitrogen atom.
N-Boc-N-methyl-O-benzyl-L-tyrosine: Similar but has a methyl group instead of an ethyl group on the nitrogen atom.
N-Boc-N-ethyl-L-tyrosine: Similar but lacks the benzyl protection on the hydroxyl group.
Uniqueness: N-Boc-N-ethyl-O-benzyl-L-tyrosine is unique due to the presence of both Boc and benzyl protecting groups, along with the ethyl group on the nitrogen atom. This combination of protecting groups provides enhanced stability and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides.
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26) |
InChI Key |
UZUJVJOPKWQYME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


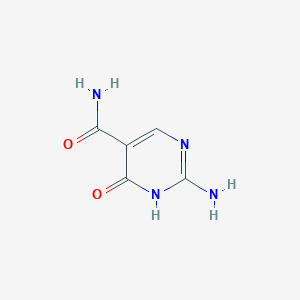
![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)
![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)
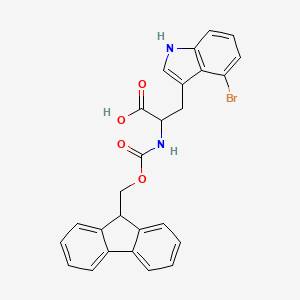
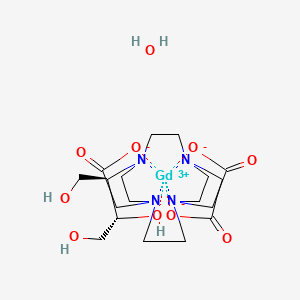
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)
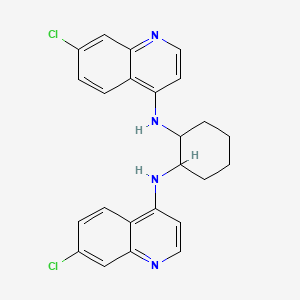
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)
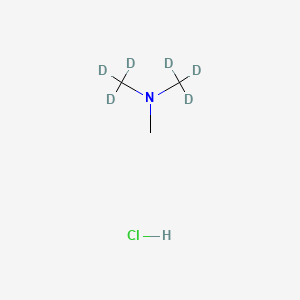
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)
![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)
![2-[2-[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B12305448.png)
